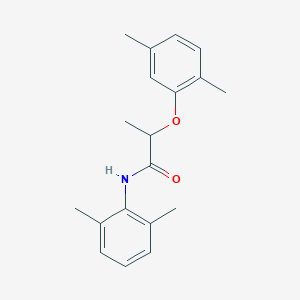![molecular formula C13H14Cl2N2OS B250116 N-[(2,4-dichlorophenyl)carbamothioyl]cyclopentanecarboxamide](/img/structure/B250116.png)
N-[(2,4-dichlorophenyl)carbamothioyl]cyclopentanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(2,4-dichlorophenyl)carbamothioyl]cyclopentanecarboxamide, commonly known as DCTCP, is a chemical compound that has been studied extensively for its potential use as a therapeutic agent. This compound has been found to have a number of interesting biochemical and physiological effects, and has shown promise in a variety of scientific research applications. In We will also discuss a number of future directions for research on this compound.
作用機序
The mechanism of action of DCTCP is not fully understood, but it is believed to involve the inhibition of enzymes involved in cell growth and proliferation. Specifically, DCTCP has been found to inhibit the activity of the enzyme carbonic anhydrase IX, which is overexpressed in a variety of cancer cells. This inhibition leads to a decrease in the pH of the extracellular environment, which in turn inhibits the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
In addition to its potential therapeutic applications, DCTCP has a number of interesting biochemical and physiological effects. For example, this compound has been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the concentration of acetylcholine in the brain, which can have a variety of effects on cognitive function and behavior.
実験室実験の利点と制限
DCTCP has a number of advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify, which makes it a convenient compound for use in a variety of experiments. However, one limitation is that it can be difficult to work with in vivo, as it has poor solubility and can be toxic at high concentrations.
将来の方向性
There are a number of future directions for research on DCTCP. One area of interest is the potential use of this compound as a therapeutic agent for cancer. Further studies are needed to better understand the mechanism of action of DCTCP and to identify the optimal dosing and administration regimens for this compound. Additionally, there is interest in exploring the potential use of DCTCP for the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Further studies are needed to better understand the effects of DCTCP on cognitive function and behavior, as well as its potential side effects and toxicity.
合成法
DCTCP can be synthesized using a variety of methods, including the reaction of 2,4-dichlorophenyl isothiocyanate with cyclopentanecarboxylic acid. This reaction typically takes place in the presence of a base such as triethylamine, and the resulting product can be purified using a variety of techniques including column chromatography and recrystallization.
科学的研究の応用
DCTCP has been studied extensively for its potential use as a therapeutic agent, particularly in the treatment of cancer. This compound has been found to have a number of interesting properties that make it a promising candidate for further study. For example, DCTCP has been shown to inhibit the growth of a variety of cancer cell lines, including breast, prostate, and lung cancer cells. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.
特性
分子式 |
C13H14Cl2N2OS |
|---|---|
分子量 |
317.2 g/mol |
IUPAC名 |
N-[(2,4-dichlorophenyl)carbamothioyl]cyclopentanecarboxamide |
InChI |
InChI=1S/C13H14Cl2N2OS/c14-9-5-6-11(10(15)7-9)16-13(19)17-12(18)8-3-1-2-4-8/h5-8H,1-4H2,(H2,16,17,18,19) |
InChIキー |
IQLJVJOPBROIEI-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)C(=O)NC(=S)NC2=C(C=C(C=C2)Cl)Cl |
正規SMILES |
C1CCC(C1)C(=O)NC(=S)NC2=C(C=C(C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![methyl 2-{[4-(2-methoxyethoxy)benzoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B250041.png)



![N-[4-chloro-2-(4-morpholinyl)phenyl]-4-phenylbutanamide](/img/structure/B250049.png)
![N-[2-fluoro-5-(trifluoromethyl)phenyl]-3,3-dimethylbutanamide](/img/structure/B250050.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-3,3-dimethylbutanamide](/img/structure/B250051.png)
![4-{[2-(2,5-Dimethylphenoxy)propanoyl]amino}benzamide](/img/structure/B250052.png)


![ethyl 4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethoxy]benzoate](/img/structure/B250057.png)
